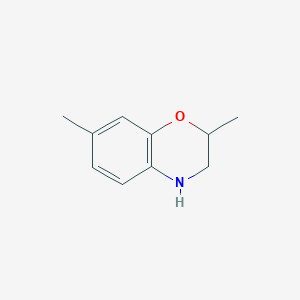
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a type of benzoxazine, a class of compounds that possess various biological activities .
Synthesis Analysis
The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves the use of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The molecular structure of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is characterized by a benzoxazine core with two methyl groups attached . The InChI code for this compound is1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is 163.22 . It has a boiling point of 323.5±41.0 °C and a density of 1.057±0.06 g/cm3 at 20 °C and 760 Torr .Wissenschaftliche Forschungsanwendungen
For instance, 1,2,4-benzothiadiazine-1,1-dioxide has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . Similarly, 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins have been designed, synthesized, and tested against various phytopathogenic fungi .
-
1,2,4-benzothiadiazine-1,1-dioxide : This compound has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . It has also been evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
-
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins : These have been designed, synthesized, and tested against various phytopathogenic fungi .
-
1,2,4-benzothiadiazine-1,1-dioxide ring : Many functional groups attached to this ring are responsible for its activity. The ring gave active compounds when a halo group was attached at the 7 and 8 positions .
-
Coumarins or benzopyran-2-ones : These are a group of nature-occurring lactones first derived from Tonka beans. More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
-
Benzoxazinyl-3-chromones : These have been found to be antimicrobial .
-
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines : These were found to be less active as inhibitors of the glucose-induced insulin release than their corresponding chromans, while the myorelaxant activity of some 4-arylureido-substituted benzoxazines was more pronounced than that exhibited by their chroman counterparts .
-
1,2,4-benzothiadiazine-1,1-dioxide : This compound has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . It has also been evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
-
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins : These have been designed, synthesized, and tested against various phytopathogenic fungi .
-
1,2,4-benzothiadiazine-1,1-dioxide ring : Many functional groups attached to this ring are responsible for its activity. The ring gave active compounds when a halo group was attached at the 7 and 8 positions .
-
Coumarins or benzopyran-2-ones : These are a group of nature-occurring lactones first derived from Tonka beans. More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
-
Benzoxazinyl-3-chromones : These have been found to be antimicrobial .
-
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines : These were found to be less active as inhibitors of the glucose-induced insulin release than their corresponding chromans, while the myorelaxant activity of some 4-arylureido-substituted benzoxazines was more pronounced than that exhibited by their chroman counterparts .
Eigenschaften
IUPAC Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVNUTYQGTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264455 | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
58960-12-6 | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58960-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)
![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)
![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)
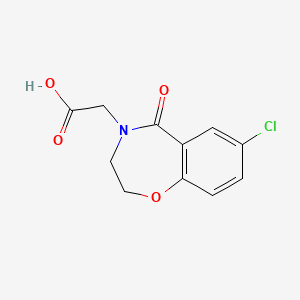
![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)
![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
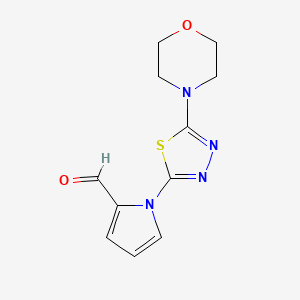
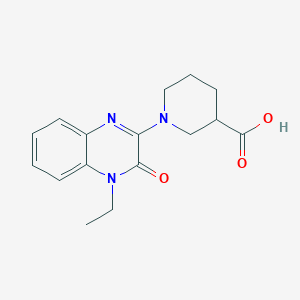
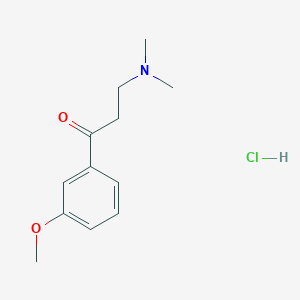
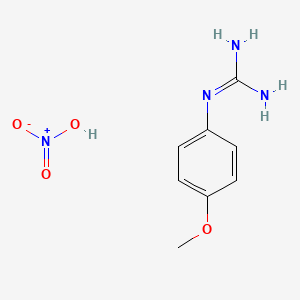
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)